molecular formula C20H22N4O6S2 B2515969 (E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide CAS No. 1322230-41-0

(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide

Cat. No.: B2515969
CAS No.: 1322230-41-0
M. Wt: 478.54
InChI Key: QVQQXVOJAVTLHN-YRNVUSSQSA-N
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Description

(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide is a useful research compound. Its molecular formula is C20H22N4O6S2 and its molecular weight is 478.54. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Structural Evaluation

A study on a similar compound, ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate, highlights the use of spectroscopic techniques like NMR, Mass, UV-Visible, Emission, FT-IR, and TD-DFT for analyzing electronic excitations and photoluminescent behavior. This provides insights into the molecular interactions and hydrogen bonding within similar compounds (Singh, Kumar, Rawat, & Srivastsva, 2013).

Antimicrobial and Anti-inflammatory Properties

Compounds like dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, derived from similar structures, exhibit significant antimicrobial, anti-inflammatory, and analgesic activities. This indicates potential medicinal applications for (E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide in similar fields (Rajanarendar, Reddy, Krishna, Shireesha, Reddy, & Rajam, 2013).

Synthesis of Thiophene-fused Azepino[5,4,3-cd]indoles

Interaction studies involving similar compounds have led to the synthesis of thiophene-fused Azepino[5,4,3-cd]indoles, showcasing the synthetic versatility of these molecules in creating complex structures with potential medicinal activities (Moosa, Safieh, & El-Abadelah, 2002).

Catalytic and DNA Binding Activities

Research on new Schiff base ligands similar to this compound demonstrates their catalytic, DNA binding, and antibacterial activities. These findings suggest potential applications in biochemistry and molecular biology (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).

Spectroscopic Characterization and Biological Screening

Similar Schiff base hydrazones have been synthesized and characterized, providing insights into their antimicrobial activities and potential as antioxidants. These properties are crucial for developing new therapeutic agents (Yadav, Sharma, & Devi, 2021).

PKB Inhibitors Optimization

Studies on azepane derivatives related to this compound have led to the development of protein kinase B inhibitors, highlighting the compound's relevance in drug discovery and medicinal chemistry (Breitenlechner et al., 2004).

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N'-[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c25-18(11-7-16-8-12-19(31-16)24(27)28)21-22-20(26)15-5-9-17(10-6-15)32(29,30)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,21,25)(H,22,26)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQQXVOJAVTLHN-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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